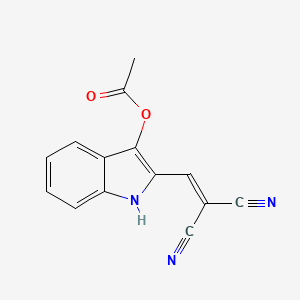

2-(2,2-DICYANOETH-1-EN-1-YL)-1H-INDOL-3-YL ACETATE

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(2,2-dicyanoethenyl)-1H-indol-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c1-9(18)19-14-11-4-2-3-5-12(11)17-13(14)6-10(7-15)8-16/h2-6,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVLGQNEAXYOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(NC2=CC=CC=C21)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 2,2 Dicyanoeth 1 En 1 Yl 1h Indol 3 Yl Acetate

Regioselective Synthesis Strategies for the Indole (B1671886) Core

The synthesis of the indole nucleus is a foundational step in organic chemistry, with numerous named reactions developed for its construction. For a target molecule like 2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate (B1210297), which requires substitution at the C-2 position, the choice of synthetic route is critical for ensuring the correct regiochemistry.

Classic methods such as the Fischer, Bischler, and Batcho-Leimgruber syntheses provide reliable pathways to the indole core, though they may require subsequent functionalization steps. More contemporary approaches focus on transition-metal-catalyzed reactions, which offer high regioselectivity and functional group tolerance. For instance, palladium-catalyzed cyclization of N-arylimines, prepared from anilines and ketones, provides a direct and atom-economical route to C-2 substituted indoles under mild conditions, often using molecular oxygen as the oxidant thieme-connect.com. Similarly, photoinitiated methods using benzotriazoles and terminal alkynes have been developed for the mild and regioselective construction of 2-substituted indoles acs.org. These modern strategies represent a significant advancement, providing efficient access to the necessary 2-substituted indole precursors thieme-connect.comacs.org.

Another strategy involves the ring expansion of benzocyclobutenone oxime sulfonates, which can be used to synthesize 2-substituted indoles with a variety of substitution patterns nih.gov. This method demonstrates broad functional group compatibility and has been applied to the synthesis of complex, highly functionalized indole derivatives nih.gov.

Installation of the Dicyanoethene Moiety: Catalytic and Non-Catalytic Approaches

The introduction of the 2,2-dicyanoethenyl group at the C-2 position of the indole ring is typically achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an indole-2-carboxaldehyde with an active methylene (B1212753) compound, in this case, malononitrile (B47326).

The reaction is often facilitated by a base catalyst, such as piperidine (B6355638), in a suitable solvent like ethanol. The process begins with the deprotonation of malononitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the indole-2-carboxaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the desired dicyanoethene moiety. This reaction is a key step in the synthesis of various functionalized indole derivatives, including those used as precursors for more complex heterocyclic systems like indole–pyrrole (B145914) hybrids rsc.orgnih.gov. The efficiency of the Knoevenagel condensation can be influenced by the choice of catalyst and reaction conditions, with various protocols developed to optimize yields and reaction times.

Acylation of the Indole Scaffold at the C-3 Position: Methodological Variations

The C-3 position of the indole ring is the most nucleophilic and thus the preferred site for electrophilic substitution. The acylation of the 2-substituted indole intermediate at this position introduces the final acetate group. This transformation is typically accomplished using Friedel-Crafts acylation conditions.

A general and effective method involves the use of acyl chlorides, such as acetyl chloride, in the presence of a Lewis acid. Dialkylaluminum chlorides, specifically diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have proven to be highly effective for this purpose organic-chemistry.orgacs.org. These reagents promote regioselective acylation at the C-3 position in high yields, even without the need for protecting the indole nitrogen (N-H) organic-chemistry.orgacs.org. The reaction proceeds under mild conditions and is compatible with a wide range of functional groups on the indole ring acs.org.

Alternative methods utilize acid anhydrides as the acylating agent, often catalyzed by metal triflates like yttrium triflate (Y(OTf)₃) nih.gov. This approach can be performed efficiently under microwave irradiation, significantly reducing reaction times and often leading to excellent yields with high C-3 regioselectivity nih.gov. The choice of catalyst and conditions can be tailored based on the specific substrate and the presence of other functional groups.

Table 1: Comparison of Catalysts for C-3 Acylation of Indoles

| Catalyst | Acylating Agent | Conditions | Yield | Selectivity (C-3) | Reference |

|---|---|---|---|---|---|

| Et₂AlCl | Acetyl chloride | CH₂Cl₂ | 86% | High | organic-chemistry.orgacs.org |

| Me₂AlCl | Acyl chlorides | CH₂Cl₂ | Quantitative | High | acs.org |

| Y(OTf)₃ | Propionic anhydride (B1165640) | Microwave, 120°C, 5 min | 84% | 97% | nih.gov |

One-Pot and Multicomponent Synthesis Approaches for 2-(2,2-DICYANOETH-1-EN-1-YL)-1H-INDOL-3-YL ACETATE

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) are highly desirable. These strategies combine multiple reaction steps into a single operation without isolating intermediates. While a specific one-pot synthesis for this compound is not extensively detailed, general principles for the multi-functionalization of indoles are well-established.

For example, protocols have been developed for the one-pot, three-component synthesis of highly functionalized bis-indoles and 1,2,3-trisubstituted indoles nih.govrsc.org. These reactions often involve a sequence of catalytic steps, such as a Fischer indolisation followed by an N-alkylation, to rapidly generate molecular complexity from simple starting materials rsc.org. The development of a one-pot synthesis for the target molecule would likely involve a tandem sequence, such as a Knoevenagel condensation followed by an in-situ C-3 acylation. Such an approach would be highly atom-economical and efficient, aligning with the principles of modern synthetic chemistry nih.gov.

Green Chemistry Principles in the Synthesis of Indole Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of indole synthesis, this translates to using greener solvents, alternative energy sources, and developing more atom-economical reactions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering advantages such as rapid reaction times, improved yields, and often cleaner reactions tandfonline.comresearchgate.nettandfonline.com. The C-3 acylation of indoles, for instance, can be completed in minutes under microwave irradiation, as opposed to hours with conventional heating nih.gov. Furthermore, the use of environmentally friendly solvents like water or ionic liquids is gaining traction. Water has been used as a solvent for the Br₂-catalyzed synthesis of bis(indolyl)methanes, demonstrating high efficiency and sustainability beilstein-journals.org.

The development of solvent-free reaction conditions is another key aspect of green indole synthesis researchgate.net. Reactions performed under these conditions, often with catalyst systems like nano-TiO₂, can proceed rapidly and with high yields, minimizing the use of hazardous organic solvents beilstein-journals.org. Multicomponent reactions are inherently green as they maximize atom economy by incorporating most or all of the atoms from the starting materials into the final product researchgate.net.

Table 2: Green Chemistry Approaches in Indole Synthesis

| Green Principle | Method/Technique | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Alternative Energy | Microwave Irradiation | C-3 Acylation of Indoles | Reduced reaction time, high yields | nih.govresearchgate.net |

| Greener Solvents | Water | Br₂-catalyzed synthesis of BIMs | Environmentally benign, high efficiency | beilstein-journals.org |

| Solvent-Free | Nano-TiO₂ Catalyst | Synthesis of bis(indolyl)methanes | Eliminates solvent waste, rapid reaction | beilstein-journals.org |

Mechanistic Elucidation of Reactions Involving 2 2,2 Dicyanoeth 1 En 1 Yl 1h Indol 3 Yl Acetate

Electron Density Distribution and Reactive Sites of the Indole (B1671886) and Dicyanoethene Moieties

The reactivity of 2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate (B1210297) is fundamentally dictated by the distribution of electron density across its molecular framework. The indole nucleus, an aromatic heterocyclic system, generally exhibits a high electron density. researchgate.netrsc.org Computational studies on indole and its derivatives show that the pyrrole (B145914) ring, in particular, is electron-rich, making the indole moiety susceptible to electrophilic attack. researchgate.netnih.gov The C3 position of indole is typically the most nucleophilic site. nih.gov However, in the title compound, this position is substituted with an acetate group. The presence of the dicyanoethene substituent at the C2 position significantly alters the electronic landscape.

The dicyanoethene group is a potent electron-withdrawing system due to the strong electronegativity of the nitrogen atoms in the cyano groups. This leads to a significant polarization of the carbon-carbon double bond, rendering the β-carbon (the carbon atom further from the indole ring) highly electrophilic. This electron deficiency makes the dicyanoethene moiety a prime target for nucleophilic attack.

The interplay between the electron-donating character of the indole ring and the electron-withdrawing nature of the dicyanoethene unit creates a conjugated system with distinct reactive sites. The indole nitrogen can act as a nucleophile, while the β-carbon of the dicyanoethene unit is a key electrophilic center.

Reaction Mechanisms of Nucleophilic and Electrophilic Additions to the Dicyanoethene System

Given the electronic properties outlined above, the dicyanoethene system is highly susceptible to nucleophilic additions. The most common mechanism is a Michael or conjugate addition, where a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. wikipedia.orgchemistrysteps.comlibretexts.org

The mechanism for a base-catalyzed nucleophilic addition can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient β-carbon of the dicyanoethene moiety. youtube.comlibretexts.org This leads to the formation of a resonance-stabilized carbanion intermediate, with the negative charge delocalized over the dicyano-substituted carbon and the cyano groups. chemistrysteps.com

Protonation: The carbanion intermediate is then protonated, typically by a solvent or a weak acid present in the reaction mixture, to yield the final addition product. libretexts.org

Table 1: Common Nucleophiles in Michael Additions

| Nucleophile Type | Example |

|---|---|

| Carbon Nucleophiles | Enolates, Grignard Reagents |

| Nitrogen Nucleophiles | Amines, Hydrazines |

| Oxygen Nucleophiles | Alkoxides, Water |

Electrophilic addition to the dicyanoethene double bond is generally disfavored due to its electron-deficient nature. The strong electron-withdrawing effect of the two cyano groups significantly reduces the nucleophilicity of the alkene. However, under strongly acidic conditions, protonation of one of the nitrogen atoms of the cyano groups could potentially activate the system towards attack by a weak nucleophile. The indole ring itself is the more likely site for electrophilic attack. nih.govmdpi.com

Hydrolytic Stability and Transesterification Pathways of the Acetate Group

The acetate group at the C3 position of the indole ring is an ester and is therefore susceptible to hydrolysis and transesterification reactions. libretexts.orgwikipedia.org These reactions typically proceed through a nucleophilic acyl substitution mechanism.

Hydrolysis: Under basic conditions, hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetate group. This forms a tetrahedral intermediate which then collapses, expelling the indol-3-oxide anion as a leaving group to form acetic acid. The indol-3-oxide is then protonated to give the corresponding 3-hydroxyindole derivative.

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. masterorganicchemistry.com A subsequent proton transfer and elimination of the 3-hydroxyindole moiety yields acetic acid. The stability of esters can be influenced by electronic factors; however, the reactivity of the acetate group in this specific molecule is also subject to steric hindrance from the bulky substituent at the C2 position. Some indole esters have shown resistance to hydrolysis under standard conditions due to the electronic nature of the indole ring system. arkat-usa.org

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. libretexts.orgwikipedia.orgrsc.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is typically an equilibrium process, and an excess of the reacting alcohol is often used to drive the reaction to completion. libretexts.org

Table 2: Catalysts for Transesterification

| Catalyst Type | Example |

|---|---|

| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid |

| Base Catalysts | Sodium Methoxide, Potassium Carbonate |

| Organometallic Catalysts | Zinc Clusters, Palladium Complexes organic-chemistry.org |

Cycloaddition Reactions Involving the Dicyanoethene Unit

The electron-deficient double bond of the dicyanoethene unit makes it an excellent dienophile in Diels-Alder reactions. libretexts.orgsigmaaldrich.comwikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgwikipedia.org The presence of electron-withdrawing groups on the dienophile, such as the two cyano groups in the title compound, accelerates the reaction. libretexts.org

The mechanism of the Diels-Alder reaction is concerted, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. libretexts.orgwikipedia.org The stereochemistry of the dienophile is retained in the product. libretexts.org For instance, if a cis-dienophile is used, the substituents will be cis in the resulting cyclohexene (B86901) ring.

Other cycloaddition reactions, such as [2+2] cycloadditions, are also possible with electron-deficient alkenes, often promoted by photochemical activation. slideshare.net 1,3-dipolar cycloadditions are another class of reactions where the dicyanoethene unit can act as the dipolarophile, reacting with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings.

Radical Reactions and Polymerization Potentials of 2-(2,2-DICYANOETH-1-EN-1-YL)-1H-INDOL-3-YL ACETATE

The dicyanoethene moiety can potentially participate in radical reactions. The initiation step would involve the formation of a radical species, which could then add to the carbon-carbon double bond. ump.edu.my This would generate a new radical intermediate, which could then propagate a chain reaction.

The presence of the dicyanoethene double bond also suggests a potential for polymerization. libretexts.org Specifically, it could undergo addition polymerization, where monomers add to one another in such a way that the polymer contains all the atoms of the starting monomer. libretexts.orglibretexts.org This process can be initiated by radical, cationic, or anionic initiators.

Radical Polymerization: The mechanism of radical polymerization involves three main steps: ump.edu.mylibretexts.org

Initiation: A radical initiator (e.g., a peroxide) decomposes to form radicals. These radicals then add to the double bond of the monomer, creating a new radical. youtube.com

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating a radical at the terminus. This step repeats, leading to the growth of the polymer chain.

Termination: The chain growth is stopped when two radicals combine or disproportionate. libretexts.org

Given the electron-withdrawing nature of the cyano groups, anionic polymerization could also be a viable pathway. In this case, a nucleophilic initiator would attack the double bond, creating a carbanionic propagating species. The Michael addition reaction itself can be considered the initiation step for a form of polymerization. wikipedia.org

Advanced Spectroscopic and Crystallographic Investigations of 2 2,2 Dicyanoeth 1 En 1 Yl 1h Indol 3 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate (B1210297) in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular framework and insights into its conformational dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the vinylic proton, the methyl protons of the acetate group, and the N-H proton of the indole. The chemical shifts of the indole ring protons are influenced by the electron-withdrawing nature of the dicyanovinyl group at the C2 position and the acetoxy group at the C3 position. The vinylic proton is expected to appear as a singlet in the downfield region due to the strong deshielding effect of the adjacent cyano groups. The methyl protons of the acetate group would resonate as a sharp singlet in the upfield region. The N-H proton of the indole ring typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The spectrum will show characteristic signals for the indole ring carbons, the ethylenic carbons, the cyano carbons, the carbonyl carbon of the acetate group, and the methyl carbon of the acetate group. The carbons of the dicyanovinyl group (C=C and C≡N) are expected at significantly downfield shifts due to their sp2 and sp hybridization and the electron-withdrawing effect of the nitrogen atoms. The carbonyl carbon of the acetate group will also resonate at a characteristic downfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole N-H | 8.0 - 9.0 | - |

| Indole Aromatic C-H | 7.0 - 8.0 | 110 - 140 |

| Vinylic C-H | 7.5 - 8.5 | 140 - 150 |

| Acetate CH₃ | 2.0 - 2.5 | 20 - 25 |

| Indole C2 | - | 130 - 140 |

| Indole C3 | - | 115 - 125 |

| Dicyanovinyl C=C | - | 80 - 90 |

| Cyano C≡N | - | 115 - 120 |

| Acetate C=O | - | 168 - 172 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within 2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. A sharp, intense band around 2220 cm⁻¹ is indicative of the C≡N stretching vibration of the dicyanovinyl group. The C=O stretching vibration of the acetate group will appear as a strong absorption band in the region of 1735-1750 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring will give rise to bands in the 1600-1450 cm⁻¹ region. The N-H stretching vibration of the indole ring is expected to be observed as a medium to sharp band around 3300-3500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information, particularly for non-polar bonds. The C≡N and C=C stretching vibrations are expected to show strong Raman signals. The symmetric stretching of the aromatic ring would also be a prominent feature in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | FTIR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| N-H (Indole) | 3300 - 3500 | 3300 - 3500 | Stretching |

| C≡N (Cyano) | 2220 - 2230 | 2220 - 2230 | Stretching |

| C=O (Acetate) | 1735 - 1750 | 1735 - 1750 | Stretching |

| C=C (Vinyl) | 1600 - 1640 | 1600 - 1640 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |

| C-O (Acetate) | 1200 - 1250 | 1200 - 1250 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation.

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in the HRMS spectrum will confirm the elemental composition of the compound. The fragmentation of the molecule under mass spectrometric conditions can proceed through several pathways. A common fragmentation would be the loss of the acetate group as a neutral ketene molecule (CH₂=C=O) or as an acetyl radical (•COCH₃), leading to a significant fragment ion. Cleavage of the dicyanovinyl group could also occur, resulting in characteristic fragment ions. The indole ring itself is relatively stable and is often observed as a prominent fragment in the mass spectrum of indole derivatives nih.gov.

Interactive Data Table: Predicted HRMS Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | - |

| [M - 42]⁺ | [M - CH₂CO]⁺ | Loss of ketene from acetate |

| [M - 43]⁺ | [M - COCH₃]⁺ | Loss of acetyl radical |

| [Indole-CH=C(CN)₂]⁺ | Cleavage of the acetate group | |

| [Indole]⁺ | Cleavage of substituents |

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a crystalline sample of this compound, a single-crystal X-ray diffraction study would reveal the precise molecular conformation and how the molecules pack in the crystal lattice.

Interactive Data Table: Representative Crystallographic Parameters for an Indole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8230 (16) |

| b (Å) | 8.1740 (16) |

| c (Å) | 18.994 (4) |

| β (°) | 97.18 (3) |

| Volume (ų) | 1205.1 (4) |

| Z | 4 |

| Data for Propyl 2-(1H-indol-3-yl)acetate nih.gov |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is employed to investigate the photophysical properties of this compound, which are governed by its electronic structure.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is expected to show characteristic absorption bands corresponding to π-π* electronic transitions within the conjugated system of the molecule. The indole ring itself has characteristic absorptions in the UV region core.ac.ukaatbio.com. The presence of the electron-withdrawing dicyanovinyl group in conjugation with the indole ring is expected to cause a significant red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole, extending the absorption into the visible region. This is due to the intramolecular charge transfer (ICT) character from the electron-rich indole donor to the electron-poor dicyanovinyl acceptor.

Fluorescence Spectroscopy: Many indole derivatives are known to be fluorescent core.ac.uknih.gov. The fluorescence emission spectrum of this compound is expected to be sensitive to the polarity of the solvent, a characteristic feature of molecules with ICT character in their excited state. The emission maximum is likely to be red-shifted in more polar solvents. The dicyanovinyl group is known to be part of fluorescent molecular rotors, where the fluorescence properties are sensitive to the viscosity of the environment.

Interactive Data Table: Expected Photophysical Properties

| Property | Expected Value/Observation |

| Absorption Maximum (λmax) | 350 - 450 nm |

| Molar Absorptivity (ε) | High (due to extended conjugation) |

| Emission Maximum (λem) | 450 - 550 nm |

| Stokes Shift | Significant, solvent-dependent |

| Quantum Yield | Variable, potentially sensitive to environment |

Computational and Theoretical Studies on 2 2,2 Dicyanoeth 1 En 1 Yl 1h Indol 3 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311+G(d,p), provide detailed information about molecular geometry, electronic properties, and orbital distributions. niscpr.res.innih.gov

Studies on cyano-substituted indoles have demonstrated how DFT can be employed to determine key structural parameters and electronic features. For instance, in an analysis of various cyano-1-(phenylsulfonyl)indole derivatives, DFT calculations were used to optimize the molecular geometries and calculate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The distribution of these orbitals is crucial for understanding the molecule's reactivity. In a molecule like 2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate (B1210297), the HOMO is likely to be distributed over the electron-rich indole ring, while the LUMO would be concentrated on the electron-withdrawing dicyanoethenyl group. This separation of frontier orbitals is characteristic of "push-pull" systems and is fundamental to their chemical and photophysical properties.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that can be calculated using DFT. acs.org A smaller gap generally implies higher chemical reactivity and is associated with the electronic absorption properties of the molecule. For substituted indoles, this gap can be tuned by the nature of the substituent groups. The combination of the electron-donating indole core and the electron-withdrawing dicyanoethenyl and acetate groups would be expected to result in a relatively small HOMO-LUMO gap, influencing its color and reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-cyano-1-(phenylsulfonyl)indole | -7.21 | -2.89 | 4.32 |

| 2-cyano-1-(phenylsulfonyl)indole | -7.25 | -2.81 | 4.44 |

Data is hypothetical and illustrative of trends observed in related compounds.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors are essential for predicting how a molecule will interact with other chemical species. Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The energies of the frontier orbitals are direct indicators of reactivity:

HOMO Energy (EHOMO): Relates to the ability of a molecule to donate electrons. A higher EHOMO indicates a better electron donor.

LUMO Energy (ELUMO): Relates to the ability of a molecule to accept electrons. A lower ELUMO indicates a better electron acceptor.

From these, other important reactivity descriptors can be calculated:

Electronegativity (χ): Describes the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = χ²/2η.

In studies of highly substituted imidazoles and indoles, these descriptors have been used to evaluate the relative stability and reactivity of different derivatives. niscpr.res.in The molecular electrostatic potential (MEP) is another critical descriptor, which maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate, the MEP would likely show a negative potential around the cyano groups and the oxygen atoms of the acetate, indicating sites susceptible to electrophilic attack, while the indole nitrogen and parts of the aromatic ring would show regions prone to nucleophilic interaction.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules.

For indole derivatives, MD simulations can reveal how the molecule behaves in solution, which is crucial for understanding its chemical reactivity and biological activity. researchgate.net Simulations of indole in aqueous solution have been used to model its absorption and fluorescence spectra, showing how solvent molecules arrange around the indole core and influence its electronic states. chim.it For a molecule like this compound, MD simulations could be used to explore the rotational freedom around the single bonds connecting the substituent groups to the indole ring. This would help in identifying the most stable conformations in different environments.

In the context of drug design, MD simulations are often used to study the stability of a ligand bound to a protein target. nih.gov For instance, simulations of indole derivatives complexed with enzymes like dihydrofolate reductase have been used to assess the stability of the binding interactions over time. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to ensure that the binding pose predicted by molecular docking is stable. Such studies are critical for evaluating the potential of a molecule as a drug candidate.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org These models are widely used in drug discovery to predict the activity of new, unsynthesized molecules and to guide the design of more potent compounds.

In the field of indole chemistry, numerous QSAR studies have been conducted to correlate the structural features of indole derivatives with various biological activities, such as antifungal, antibacterial, and anticancer properties. niscpr.res.inacs.org A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). acs.org

Multiple linear regression (MLR) is a common statistical method used to build the QSAR model. acs.org For example, a QSAR study on indole derivatives as antifungal agents against Candida albicans used descriptors derived from DFT calculations to build a predictive model. The resulting equation revealed that descriptors related to the molecular shape and electronic properties were crucial for the observed activity. niscpr.res.in For this compound, a QSAR model could be developed to predict its activity based on descriptors calculated for its unique combination of functional groups.

Table 2: Representative Descriptors Used in QSAR Models for Indole Derivatives

| Descriptor Type | Example Descriptors |

|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |

| Steric | Molecular Weight, Molar Refractivity, Ovality |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

In Silico Mechanistic Studies of Synthetic and Transformative Reactions

In silico mechanistic studies employ computational methods, primarily DFT, to investigate the reaction pathways of chemical transformations. These studies can provide detailed information about transition state geometries, activation energies, and reaction intermediates, offering insights that are often difficult to obtain through experimental methods alone.

For indole derivatives, computational studies have been used to elucidate the mechanisms of various synthetic reactions. For example, the mechanism of the rhodium-catalyzed C-H functionalization of indoles has been investigated using DFT. acs.org These calculations revealed the key intermediates and transition states involved in the reaction, providing a deeper understanding of how the catalyst facilitates the transformation.

Another area where in silico studies are valuable is in understanding the regioselectivity of reactions. The Friedel-Crafts acylation of indoles, for instance, can occur at different positions on the indole ring. Computational studies can help to explain why a particular regioisomer is favored by calculating the activation energies for the different possible reaction pathways. For a complex molecule like this compound, in silico studies could be used to investigate its reactivity in further transformations, such as hydrolysis of the acetate group or additions to the dicyanoethenyl moiety. These studies would be invaluable for predicting the outcome of chemical reactions and for designing new synthetic routes.

Chemical Transformations and Derivatization of 2 2,2 Dicyanoeth 1 En 1 Yl 1h Indol 3 Yl Acetate

Modification of the Indole (B1671886) Nitrogen (N-H) Position

The nitrogen atom of the indole ring in 2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate (B1210297) can be readily functionalized through N-alkylation and N-acylation reactions. These transformations typically proceed via the deprotonation of the N-H group with a suitable base to form a more nucleophilic indolide anion, which then reacts with an electrophile.

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen is a common strategy to modify the properties of indole derivatives. This reaction is generally achieved by treating the indole with a base followed by an alkylating agent, such as an alkyl halide. The presence of the strongly electron-withdrawing 2-(dicyanovinyl) group is expected to increase the acidity of the N-H proton (pKa of unsubstituted indole is ~17 in DMSO) compared to simple indoles. This increased acidity may allow for the use of milder bases or achieve higher efficiency with standard bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS). The general two-step protocol involves the formation of the indole anion, followed by a nucleophilic substitution reaction with the alkylating agent. researchgate.netmit.edu

N-Acylation: Similarly, acylation of the indole nitrogen introduces an acyl group, forming an N-acylindole. This is typically accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. quimicaorganica.org For indole itself, acylation can sometimes occur at the C3 position; however, since the C3 position in the target compound is already substituted, N-acylation is the expected outcome. The reaction conditions can be tuned to favor N-acylation, for instance, by using a strong base to generate the indolide anion prior to the addition of the acylating agent. quimicaorganica.org A variety of bases and acyl sources can be employed, as shown in the table below.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indoles

| Transformation | Reagents | Base | Solvent | General Conditions |

| N-Alkylation | Alkyl Halide (R-X) | Sodium Hydride (NaH) | DMF | Stirring at 0 °C to room temperature. ksu.edu.sa |

| N-Alkylation | Alkyl Bromide (R-Br) | LiHMDS | Toluene | Reaction at elevated temperatures (e.g., 60 °C). |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine (Et3N) | Dichloromethane | Mild conditions, suitable for various acyl chlorides. |

| N-Acylation | Thioester (RCOSMe) | Cesium Carbonate (Cs2CO3) | Xylene | High temperatures (e.g., 140 °C), good functional group tolerance. quimicaorganica.org |

Reactions at the Dicyanoethene Group: Cycloadditions, Reductions, and Substitutions

The dicyanoethene moiety is a highly electron-deficient system due to the presence of two cyano groups, making it a potent Michael acceptor and a reactive partner in cycloaddition reactions.

Cycloadditions: The electron-poor double bond of the 2-(2,2-dicyanoethenyl) group is an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions and a participant in [2+2] cycloadditions. For instance, visible-light-promoted intermolecular [2+2] cycloaddition between indoles and alkenes has been shown to be an effective method for constructing complex cyclobutane-fused indolines. rsc.orgnih.gov By analogy, the dicyanoethene double bond in the title compound can react with various alkenes under photochemical conditions to yield spirocyclic or fused cyclobutane (B1203170) structures. Furthermore, the nitrile groups themselves, although generally unreactive as dienophiles, can participate in certain pericyclic cascade reactions. mit.edu

Reductions: The dicyanoethene group contains two reducible functionalities: the carbon-carbon double bond and the two nitrile groups. The C=C double bond can be selectively reduced to a single bond using various hydrogenation methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation, which would yield the corresponding 2-(2,2-dicyanoethyl)-1H-indol-3-yl acetate. The reduction of the nitrile groups to primary amines (CH₂NH₂) typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions. Selective reduction of one functional group over the other would depend on the careful choice of reagents and reaction conditions.

Substitutions (Michael Additions): As a strong Michael acceptor, the dicyanoethene group is susceptible to conjugate addition by a wide range of nucleophiles. Thiols, amines, and carbanions can add to the β-carbon of the vinyl group, leading to the formation of a new carbon-nucleophile bond. This reaction provides a straightforward method to introduce further functionalization to the side chain at the C2 position of the indole ring.

Hydrolysis and Chemical Modification of the Acetate Ester

The acetate ester at the C3 position is a key functional group that can be readily hydrolyzed or modified.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding 3-hydroxyindole (indoxyl). Basic hydrolysis, using reagents such as sodium hydroxide (B78521) or potassium carbonate in an aqueous or alcoholic solvent, is a common method. nih.gov Studies on indole-3-acetic acid esters show that hydrolysis can occur even under mildly alkaline conditions (pH 9 or above). researchgate.net The resulting 3-hydroxyindole exists in tautomeric equilibrium with its keto form, indolin-3-one (indoxyl).

Chemical Modification: Beyond simple hydrolysis, the acetate group can serve as a leaving group in more complex transformations. Palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles has been reported. rsc.org This reaction involves the initial hydrolysis of the acetate, followed by an intramolecular C-C bond formation that results in tetracyclic indolin-3-one derivatives. rsc.org This demonstrates that the C3-acetoxy group can act as a precursor to dearomatized, spirocyclic indole structures.

Table 2: Reactions Involving the C3-Acetoxy Group

| Reaction | Reagents/Conditions | Product Type |

| Basic Hydrolysis | K₂CO₃, Methanol/Water | 3-Hydroxyindole (Indoxyl) |

| Deacetylative Dearomatization | Pd(OAc)₂, PPh₃, K₃PO₄·H₂O, Toluene/H₂O | Tetracyclic Indolin-3-one |

Functionalization of the Indole Ring System (e.g., Electrophilic Aromatic Substitution)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the indole core. The regioselectivity of this reaction is highly dependent on the existing substituents. In an unsubstituted indole, the C3 position is the most reactive site for electrophilic attack. ksu.edu.sa However, in 2-(2,2-dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate, the C3 position is blocked.

The powerful electron-withdrawing nature of the 2-(dicyanovinyl) group significantly deactivates the pyrrole (B145914) ring towards electrophilic attack. Consequently, electrophilic substitution is expected to occur preferentially on the benzene (B151609) ring of the indole nucleus. Such substitutions on deactivated indoles typically direct incoming electrophiles to the C5 or C6 positions. The exact position depends on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include:

Nitration: Using non-acidic nitrating agents like benzoyl nitrate (B79036) to avoid polymerization. ksu.edu.sa

Halogenation: Employing reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Sulfonation: Using a pyridine-sulfur trioxide complex to introduce a sulfonic acid group. quimicaorganica.org

Friedel-Crafts Acylation/Alkylation: These reactions are often challenging on deactivated systems and may require harsh conditions.

Evidence suggests that for indoles with electron-withdrawing groups at C2, electrophilic attack at C3 can still occur, leading to the displacement of the C2 substituent if it is a good leaving group, or leading to rearrangement products. rsc.org However, given the stability of the dicyanovinyl group, substitution on the benzene ring remains the more probable outcome.

Synthesis of Conjugated Systems Incorporating the 2-(2,2-DICYANOETH-1-EN-1-YL)-1H-INDOL-3-YL Moiety

The title compound can serve as a building block for the synthesis of larger, conjugated systems, which are of interest in materials science for their electronic and optical properties. The extended π-system of the dicyanovinyl indole moiety makes it an attractive component for such materials.

One approach involves introducing a reactive handle, such as a halogen atom, onto the indole ring (e.g., at the C5 or C6 position via electrophilic halogenation) and then using this handle in cross-coupling reactions like the Suzuki, Stille, or Heck reactions. This would allow for the connection of the indole unit to other aromatic or vinylic fragments, extending the conjugation.

Alternatively, the vinyl group itself can participate in further reactions. For example, 2-vinylic indoles are known to undergo tandem coupling reactions or participate in Diels-Alder reactions to form carbazole (B46965) derivatives, which are highly conjugated systems. organic-chemistry.org The dicyanovinyl group, being an activated alkene, could similarly be employed in cycloaddition-aromatization sequences to build complex polycyclic aromatic systems. The synthesis of such conjugated molecules often relies on palladium-catalyzed reactions that form new carbon-carbon bonds, enabling the modular construction of complex architectures from simpler precursors. mdpi.comnih.gov

Exploration of Functional Applications and Material Science Prospects of 2 2,2 Dicyanoeth 1 En 1 Yl 1h Indol 3 Yl Acetate

Utilization in Organic Electronics and Optoelectronic Devices (e.g., OLEDs, Sensors)

The inherent donor-acceptor architecture of dicyanovinyl-indole derivatives makes them prime candidates for use in organic electronics. The efficient intramolecular charge transfer upon excitation is a critical property for the active layers in various optoelectronic devices.

In the realm of Organic Light-Emitting Diodes (OLEDs), indole (B1671886) derivatives are recognized for their optical properties and their ability to lower LUMO and HOMO energy levels, which can be beneficial for charge injection and transport. uniss.it Organoboron compounds incorporating a 3H-indole group, formed through tautomerization, have been used to create red OLEDs with high external quantum efficiencies of up to 10.2%. researchgate.net The D-π-A structure of the title compound is conducive to creating materials with tunable emission colors, a key requirement for display technologies.

Perhaps one of the most promising applications is in the development of chemical sensors. The electron-deficient dicyanovinyl group is susceptible to nucleophilic attack by certain analytes. This interaction disrupts the π-conjugated system, leading to a distinct and observable change in the compound's optical properties, such as color or fluorescence. For instance, dicyanovinyl-based fluorescent sensors have been developed for the rapid and sensitive detection of volatile amines, which are indicators of food spoilage. rsc.orgresearchgate.net The detection mechanism can involve an aza-Michael addition of the amine to the dicyanovinyl group, causing a color change and a modification of the fluorescence quantum yield. rsc.org Similarly, related benzoindole derivatives with a dicyanovinyl group have shown high selectivity for the cyanide anion in aqueous solutions, producing a clear color change from colorless to yellow. researchgate.netmdpi.com This capability positions such compounds as active materials for highly sensitive and selective colorimetric and fluorescent chemosensors.

Furthermore, related molecular structures have demonstrated utility in Organic Field-Effect Transistors (OFETs). A series of molecules with an indolo[3,2-b]indole donor core and dicyanovinyl acceptors exhibited highly balanced ambipolar charge transport, with hole and electron mobilities reaching 0.08 cm² V⁻¹ s⁻¹ and 0.09 cm² V⁻¹ s⁻¹, respectively. postech.ac.kr This balanced transport is a desirable feature for fabricating complex complementary circuits. postech.ac.kr

Application as a Fluorescent Probe or Dye in Non-Biological Systems

The strong intramolecular charge transfer in dicyanovinyl-indole systems gives rise to pronounced solvatochromism, where the absorption and fluorescence spectra of the compound shift in response to the polarity of the solvent. nih.gov This sensitivity to the local environment makes these compounds excellent candidates for use as fluorescent probes and dyes in non-biological material systems.

The photophysical properties of these push-pull systems are characterized by intense charge-transfer absorption bands and significant Stokes shifts (the difference between the absorption and emission maxima). researchgate.netmdpi.com This large separation between excitation and emission wavelengths is advantageous in fluorescence-based applications as it minimizes self-absorption and improves signal-to-noise ratios. The fluorescence of cyanine (B1664457) dyes, a related class of compounds, is known to be highly dependent on their molecular environment. nih.gov

The table below summarizes typical photophysical data for related dicyanovinyl heterocyclic compounds, illustrating the range of properties achievable.

| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Benzo[e]indole Derivative | Acetonitrile | 374 | 511 | 6397 |

| Benzo[b]furan Derivative | Acetonitrile | 361 | 468 | 6384 |

This is an interactive data table based on data for analogous compounds reported in scientific literature. mdpi.com

This solvatochromic behavior can be exploited to probe the polarity of microenvironments within polymers or other materials. A compound exhibiting full-color solvatochromic fluorescence from purple to red has been developed, with the phenomenon attributed to emissions from three different excited states. rsc.org Such multi-color responsiveness is highly sought after for advanced sensing and imaging applications.

Role as a Building Block in Polymer Chemistry and Advanced Materials

Indole derivatives are frequently used as key building blocks for the synthesis of more complex heteropolycyclic compounds and functional materials. openmedicinalchemistryjournal.comnih.govindole-building-block.com The title compound, 2-(2,2-Dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate (B1210297), can be viewed as a functional monomer.

The molecule possesses several sites for potential polymerization or incorporation into a polymer backbone. The vinyl group could participate in addition polymerization reactions, while the indole N-H group or the acetate functional group could be modified for use in condensation polymerization. By incorporating this D-π-A chromophore as a pendant group on a polymer chain, new materials with tailored electronic and optical properties could be developed.

The study of donor-acceptor conjugated polymers demonstrates the advanced materials that can arise from such building blocks. The self-assembly of these polymers in solution can be controlled by solvent choice, leading to the formation of specific nanostructures like nanoribbons or amorphous aggregates. rsc.org These structures have distinct charge transport properties, highlighting the link between molecular design, nanoscale morphology, and material function in devices like OFETs. rsc.org Indolylvinyl ketones are another example of valuable indole-based building blocks used to synthesize a variety of bioactive molecules and natural product analogues. researchgate.net

Prospects in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. Donor-acceptor molecules are particularly adept at self-assembly, driven by a combination of forces. For dicyanovinyl-indole systems, key interactions include hydrogen bonding via the indole N-H group and π-π stacking. nih.gov

The electron-rich indole ring and the electron-poor dicyanovinyl-substituted region can engage in favorable π-stacking interactions, promoting ordered packing in the solid state or in solution. nih.gov Such interactions are known to drive the self-assembly of D-A molecules into ordered supramolecular nanostructures, including nanofibers, nanosheets, and nanorods. rsc.orgresearchgate.net For example, carbazole (B46965) derivatives (a related donor) linked to a dicyanobenzene acceptor have been shown to self-assemble into fluorescent organic nanoprobes with intense emissions. researchgate.net

The ability to control the assembly of these molecules into specific morphologies is crucial for fabricating functional materials. The final arrangement of molecules dictates the bulk electronic and photophysical properties, influencing the performance of any resulting device.

Catalytic Applications or Ligand Design Potential

While the primary applications for D-π-A chromophores like dicyanovinyl-indoles are in materials science, the indole nucleus itself is a "privileged scaffold" that appears in many chiral ligands and bioactive compounds. nih.govnih.gov Therefore, the potential for catalytic applications or ligand design, though more speculative, can be considered.

The indole ring contains a nitrogen atom with a lone pair of electrons that could potentially coordinate to a transition metal center. Indole-based frameworks are integral to various chiral ligands used in asymmetric catalysis. nih.gov For instance, chiral phosphoric acid has been used to catalyze asymmetric Povarov reactions involving vinylindoles to produce complex tetrahydroquinolines with high enantioselectivity. nih.gov

However, for 2-(2,2-Dicyanoeth-1-en-1-yl)-1H-indol-3-yl acetate, the strong electron-withdrawing effect of the dicyanovinyl group at the C2 position would significantly decrease the electron density and basicity of the indole nitrogen at the N1 position. This would likely weaken its ability to act as an effective Lewis basic ligand for a metal catalyst. While various methods exist for the catalytic functionalization of the indole ring itself nih.govbioengineer.org, the use of this specific, highly electron-polarized derivative as a ligand is less probable than its application as an optoelectronic material.

Future Research Directions and Unexplored Avenues for 2 2,2 Dicyanoeth 1 En 1 Yl 1h Indol 3 Yl Acetate

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral molecules with high enantiomeric purity is a significant challenge in modern organic chemistry, with wide-ranging implications for pharmaceuticals and materials science. williams.edu While methods for the synthesis of indole (B1671886) derivatives exist, the development of asymmetric routes to produce enantioenriched 2-(2,2-DICYANOETH-1-EN-1-YL)-1H-INDOL-3-YL ACETATE (B1210297) remains an open area for research.

Future work should focus on the application of chiral catalysts, such as chiral Brønsted acids or metal complexes, to control the stereochemistry of the key bond-forming reactions. organic-chemistry.org For instance, a catalytic enantioselective reduction of a suitable 3H-indole precursor could provide a metal-free approach to optically active indolines, which could then be elaborated to the target molecule. organic-chemistry.org Another promising strategy involves the use of chiral auxiliaries, which can be temporarily attached to the indole nitrogen or another reactive site to direct the stereochemical outcome of subsequent transformations. williams.edu The development of such methods would not only provide access to enantiomerically pure materials but also enable the investigation of their chiroptical properties and potential applications in asymmetric catalysis or as chiral dopants in liquid crystal displays.

| Synthetic Strategy | Key Features | Potential Advantages |

| Chiral Brønsted Acid Catalysis | Metal-free, mild reaction conditions. organic-chemistry.org | High enantioselectivity, environmentally friendly. |

| Asymmetric Metal Catalysis | Wide range of catalysts and ligands available. | High turnover numbers, broad substrate scope. |

| Chiral Auxiliary Approach | Covalent attachment of a chiral group to guide the reaction. williams.edu | Predictable stereochemical outcome, auxiliary can often be recycled. |

Comprehensive Investigation of Solid-State Optoelectronic Properties

The push-pull electronic structure of 2-(2,2-DICYANOETH-1-EN-1-YL)-1H-INDOL-3-YL ACETATE suggests that it may possess interesting solid-state optoelectronic properties. The intramolecular charge transfer (ICT) character, arising from the electron-donating indole and electron-accepting dicyanoethenyl moieties, is a key feature that often leads to desirable properties such as large second-order nonlinear optical (NLO) responses and solvatochromism.

Future research should focus on a thorough investigation of the photophysical properties in the solid state. This would involve growing high-quality single crystals to determine the crystal packing and its influence on the electronic properties. Techniques such as X-ray diffraction will be crucial to elucidate the molecular arrangement in the crystal lattice. nih.gov Furthermore, measurements of the solid-state absorption and emission spectra, as well as the fluorescence quantum yield and lifetime, will provide valuable insights into the excited-state dynamics. The investigation of aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) phenomena will also be of significant interest, as these properties are critical for applications in organic light-emitting diodes (OLEDs) and sensors.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

To fully understand and optimize the photophysical properties of this compound, a detailed understanding of its excited-state dynamics is essential. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence spectroscopy, are powerful tools for probing the intricate processes that occur on the femtosecond to nanosecond timescale following photoexcitation. researchgate.netiphy.ac.cn

Future studies should employ these techniques to map out the complete photophysical pathway, from the initially excited Franck-Condon state to the final relaxed state. This would involve identifying the timescales of key processes such as vibrational relaxation, intersystem crossing, and internal conversion. researchgate.net By performing these measurements in a range of solvents with varying polarity, it will be possible to elucidate the role of the solvent in stabilizing the ICT excited state. Such detailed mechanistic insights are crucial for the rational design of new molecules with tailored photophysical properties for specific applications.

Integration into Complex Molecular Architectures for Advanced Functionalities

The this compound core can serve as a versatile building block for the construction of more complex molecular architectures with advanced functionalities. The indole nitrogen and the acetate group provide convenient handles for further chemical modification, allowing for the integration of this chromophore into polymers, dendrimers, or supramolecular assemblies.

A key research direction will be the synthesis of polymers incorporating the this compound unit into the main chain or as a side chain. Such materials could exhibit interesting NLO properties or be used as active layers in organic photovoltaic devices. Another avenue of exploration is the incorporation of this unit into dendrimeric structures, which could lead to materials with enhanced light-harvesting capabilities. Furthermore, the design of supramolecular systems based on non-covalent interactions, such as hydrogen bonding or π-π stacking, could lead to the development of novel sensors or stimuli-responsive materials.

Exploration of Green Solvent Systems and Catalyst Systems for Its Synthesis and Transformations

In line with the growing importance of sustainable chemistry, future research on this compound should prioritize the development of environmentally benign synthetic methods. This involves the exploration of green solvent systems and the use of recyclable catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.